One of the most prominent applications of Toluene-D8 is in Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful technique used to determine the structure and dynamics of molecules by analyzing the magnetic properties of their nuclei.
Toluene-D8 serves as an ideal solvent for NMR spectroscopy due to several factors:
These features make Toluene-D8 a preferred choice for various NMR experiments, including:
Toluene-D8 plays a crucial role in various aspects of pharmaceutical research:
The high purity and well-defined isotopic composition of Toluene-D8 make it valuable for various applications in petrochemical analysis:
In organic synthesis, Toluene-D8 can be employed as:
Toluene-D8, also known as deuterated toluene, is a chemical compound derived from toluene, where the hydrogen atoms are replaced by deuterium atoms. This substitution results in a molecular formula of C7D8 and a molecular weight of approximately 100.19 g/mol. The presence of deuterium, which is an isotope of hydrogen with one proton and one neutron, imparts unique physical and chemical properties to the compound, making it heavier and more stable than its non-deuterated counterpart. Toluene-D8 is primarily utilized in scientific research, particularly in nuclear magnetic resonance spectroscopy due to its non-polar nature and ability to provide clearer spectral data without interfering with the signals of other compounds .
Toluene-D8 can be synthesized through several methods:
Toluene-D8 is widely used across various fields:
Toluene-D8 shares similarities with several other compounds that possess aromatic structures or deuterated forms. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Toluene | C7H8 | Common aromatic solvent used widely in industries. |
Benzene-D6 | C6D6 | Fully deuterated benzene; used in NMR spectroscopy. |
Ethylbenzene-D10 | C8D10 | Deuterated ethylbenzene; useful for specific studies. |
Xylene-D10 | C8D10 | Deuterated xylene; provides insights into reaction mechanisms. |
Phenol-D6 | C6D6O | Deuterated phenol; utilized in various organic synthesis reactions. |
Uniqueness of Toluene-D8: What sets toluene-D8 apart is its specific application as an NMR solvent due to its ability to provide clearer spectra without interference from protons, unlike other similar compounds that may have overlapping signals or different solubility characteristics .
Ruthenium- and iridium-based catalysts dominate modern deuteration strategies. A breakthrough ruthenium-catalyzed method employs transient directing groups (TDGs) formed in situ from amine additives, enabling selective deuteration of aromatic carbonyl compounds. For example, acetophenone derivatives achieve 90% deuteration at ortho- and α-positions under optimized conditions (120°C, 16 hours, D₂O as deuterium source). Key advantages include:
Table 1: Catalytic Performance Comparison
Catalyst | Substrate | Deuteration (%) | Temperature (°C) | Time (h) |
---|---|---|---|---|
Ru/Amine | Acetophenone | 90 | 120 | 16 |
Fe/Cellulose | Anilines | 95 | 150 | 24 |
Ir/NHC | Benzaldehyde | 85 | 100 | 12 |
Pentahalogenated toluenes serve as precursors in scalable routes. The NL2032469B1 patent outlines a two-step protocol:
Critical parameters:
Mechanistic Insight: Electrophilic substitution dominates in aromatic rings, while radical pathways activate methyl groups under high-pressure D₂.
The Nature protocol demonstrates kilogram-scale synthesis using nanostructured iron catalysts derived from cellulose:
Table 2: Industrial Process Metrics
Parameter | Lab Scale | Industrial Scale |
---|---|---|
Yield | 62.4% | 89% |
Purity | 99.1% D | 95% D |
Catalyst Reuse | Not reported | 10 cycles |
Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Challenges remain in eliminating trace metals (e.g., Ag, Sb) from final products to meet pharmaceutical standards.
The implementation of Toluene-D8 in chemical shift analysis has revealed significant matrix effects on molecular interactions [21] [22]. Studies have shown that the solvent's low dielectric constant of 2.3 at 296 Kelvin makes it particularly suitable for investigating hydrogen bonding interactions and conformational dynamics [38]. Temperature-dependent chemical shift measurements in Toluene-D8 have been employed to determine thermodynamic parameters and molecular association constants [38].
Solvent | Toluene-D8 Residual Peak (ppm) | Aromatic Region (ppm) | Water Peak (ppm) |
---|---|---|---|
Chloroform-d | 2.31 | 7.10-7.19 | 1.56 |
Benzene-d6 | 2.11 | 6.96-7.01 | 0.40 |
Acetone-d6 | 2.34 | 7.15-7.24 | 1.52 |
Dimethyl sulfoxide-d6 | 2.16 | 7.01-7.08 | 1.03 |
Acetonitrile-d3 | 2.30 | 7.18 | 2.13 |
Advanced applications of Toluene-D8 in matrix analysis include its use in determining molecular size and aggregation behavior through Diffusion Ordered Spectroscopy techniques [28]. Variable concentration studies in Toluene-D8 have provided insights into intermolecular interactions and self-assembly processes in organic systems [28].
Spin-lattice relaxation time measurements in Toluene-D8 provide fundamental insights into molecular dynamics and intermolecular interactions in deuterated media [4] [8]. The longitudinal relaxation time, commonly denoted as T1, has been systematically measured across temperature ranges from negative 35 to 200 degrees Celsius, revealing important correlations between molecular motion and solvent properties [4] [8].
Comprehensive studies have established that Toluene-D8 exhibits temperature-dependent spin-lattice relaxation behavior that follows predictable patterns related to molecular tumbling and rotational correlation times [14]. Deuterium Nuclear Magnetic Resonance investigations of Toluene-D8 dissolved in nematic liquid crystal phases have demonstrated frequency-dependent relaxation behavior attributable to molecular reorientation dynamics [12]. These measurements were conducted at five different magnetic field strengths to elucidate the contribution of director fluctuations to the relaxation process [12].
Research findings indicate that deuterated toluene systems exhibit distinct relaxation mechanisms compared to their protonated analogs [11] [14]. Temperature-dependent studies spanning 75 to 290 Kelvin have revealed that phenyl ring deuterated toluene follows Cole-Davidson rotational correlation time distributions [14]. The alpha process dominates T1 relaxation at temperatures down to approximately 20 Kelvin above the glass transition temperature of 117 Kelvin [14].
Temperature Range (°C) | Relaxation Time Applications | Key Parameters Measured |
---|---|---|
-35 to 25 | Low-temperature dynamics | Librational motion, correlation times |
25 to 100 | Standard molecular motion | Rotational diffusion, viscosity effects |
100 to 200 | High-temperature studies | Thermal activation processes |
Methodological advances in spin-lattice relaxation measurements have been developed specifically for deuterated systems like Toluene-D8 [10]. Single Scan Inversion Recovery experiments have been demonstrated to reduce measurement time by at least one order of magnitude compared to conventional techniques [10]. This methodology proves particularly valuable for systems with long relaxation times where traditional approaches become impractical [10].
Viscosity and density measurements of Toluene-D8 over extended temperature ranges have been correlated with spin-lattice relaxation data to provide comprehensive understanding of molecular dynamics [8] [32]. These measurements extend from negative 35 to 200 degrees Celsius and reveal systematic relationships between macroscopic transport properties and microscopic molecular motion [8] [32].
Dynamic Nuclear Magnetic Resonance spectroscopy utilizing Toluene-D8 has proven instrumental in elucidating photochemical reaction mechanisms and monitoring real-time molecular transformations [16] [39]. The deuterated solvent provides an ideal medium for time-resolved studies due to its optical transparency and minimal spectroscopic interference [16] [17].
Photoisomerization studies conducted in Toluene-D8 have demonstrated the solvent's utility in monitoring electron-deficient to electron-rich molecular transitions [39]. Research on dimethyl 2,3-bis(arylethynyl)fumarate systems revealed that irradiation with 546 and 578 nanometer visible light induces characteristic spectral changes observable through proton Nuclear Magnetic Resonance [39]. The conversion ratio was quantitatively determined to be 29 percent based on integral ratios of isomeric forms [39].
Time-course Nuclear Magnetic Resonance spectral evaluation in Toluene-D8 has been successfully applied to investigate photochemical reactions of ferrocenylethynyl compounds [4]. These studies utilized light irradiation at specific wavelengths while monitoring molecular structural changes through proton Nuclear Magnetic Resonance spectroscopy [4]. The deuterated solvent environment enabled precise tracking of photoinduced molecular rearrangements without spectroscopic interference [4].
Variable temperature Nuclear Magnetic Resonance studies in Toluene-D8 have revealed photochemical activation parameters and thermal reconversion processes [16]. Research has demonstrated complete photochemical conversion followed by thermal reconversion cycles that can be repeated multiple times without degradation [16]. These investigations employed temperature ranges from 60 to 90 degrees Celsius to determine activation barriers and reaction kinetics [16].
Photochemical Application | Wavelength Range (nm) | Temperature Range (°C) | Monitoring Method |
---|---|---|---|
Photoisomerization studies | 546-578 | 25-60 | Time-resolved proton Nuclear Magnetic Resonance |
Thermal reconversion | N/A | 60-90 | Variable temperature Nuclear Magnetic Resonance |
Reaction kinetics | 390 (bandpass) | 25 | Dynamic Nuclear Magnetic Resonance |
Advanced applications include investigating ultrafast nonlinear optical responses in deuterated toluene systems [17]. Studies utilizing all-optical Kerr gating techniques have quantified the impact of deuteration on electronic and molecular contributions to nonlinear optical properties [17]. These measurements revealed that deuteration reduces time-integrated nonlinearities, particularly for toluene, which may result from both reduced electronic hyperpolarizabilities and weaker intermolecular interactions [17].
The implementation of Toluene-D8 in photochemical Nuclear Magnetic Resonance studies has enabled researchers to distinguish between electronic and nuclear contributions to molecular response functions [42]. Femtosecond time-resolved optical measurements have demonstrated that deuterated solvents offer extended infrared transmission compared to non-deuterated counterparts while maintaining strong nonlinear responses [17] [42].
Physical Property | Value | Temperature (°C) |
---|---|---|
Molecular Weight | 100.19 g/mol | N/A |
Boiling Point | 110-111°C | N/A |
Melting Point | -84 to -95°C | N/A |
Density | 0.94 g/cm³ | 20 |
Refractive Index | 1.494 | 20 |
Deuterium Content | 99.5-99.8% | N/A |
Flammable;Irritant;Health Hazard